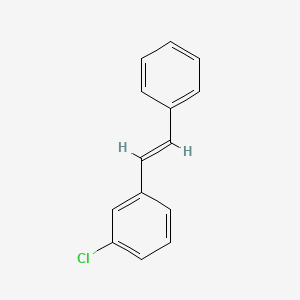
Solvent Red 100
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Solvent Red 100 is a synthetic dye commonly used in various industrial applications. It is known for its vibrant red color and is often used to color fuels, lubricants, and other hydrocarbon-based products. The compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) in their molecular structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Solvent Red 100 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general steps are as follows:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling: The diazonium salt is then reacted with a coupling component, such as a phenol or an aromatic amine, under alkaline conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The final product is usually isolated by filtration, washed, and dried to obtain the dye in its solid form.
化学反应分析
Types of Reactions
Solvent Red 100 can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: The azo group can be reduced to form aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under controlled conditions.
Major Products Formed
Oxidation: Oxidation of the azo group can lead to the formation of nitro compounds or carboxylic acids.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, altering the dye’s properties.
科学研究应用
Solvent Red 100 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer dye in chromatography and other analytical techniques.
Biology: Employed in staining protocols for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific molecular targets.
Industry: Widely used in the coloration of fuels, lubricants, and other hydrocarbon-based products to indicate different grades or types.
作用机制
The mechanism of action of Solvent Red 100 primarily involves its interaction with molecular targets through the azo group. The dye can form hydrogen bonds, van der Waals interactions, and π-π stacking interactions with various substrates. These interactions can affect the dye’s solubility, stability, and binding affinity to different targets.
相似化合物的比较
Similar Compounds
- Solvent Red 24
- Solvent Red 49
- Solvent Red 164
Comparison
Solvent Red 100 is unique due to its specific molecular structure, which imparts distinct solubility and stability properties compared to other similar compounds. For instance, Solvent Red 24 and Solvent Red 49 have different substituents on the aromatic rings, leading to variations in their solubility and color intensity. Solvent Red 164, on the other hand, is known for its high stability and is often used in applications requiring long-term color retention.
属性
CAS 编号 |
10380-30-0 |
|---|---|
分子式 |
C10H7NO2 |
分子量 |
0 |
同义词 |
Solvent Red 100 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



